Saxagliptin N-Carboxybenzyl

Impurity Profiling Synthetic Chemistry Reference Standards

Saxagliptin N-Carboxybenzyl (CAS 1408335-73-8), chemically designated as benzyl ((S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate, is a key intermediate and process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin. This compound is employed as a high-purity reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Applications (ANDA).

Molecular Formula C26H31N3O4
Molecular Weight 449.5 g/mol
Cat. No. B13443526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaxagliptin N-Carboxybenzyl
Molecular FormulaC26H31N3O4
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6
InChIInChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17-,18+,19-,20+,21+,22-,25?,26?/m0/s1
InChIKeyDSLXQSYLYSTVKT-JRDSUQPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saxagliptin N-Carboxybenzyl (CAS 1408335-73-8) – A Critical Reference Standard for Saxagliptin Impurity Profiling & ANDA Submissions


Saxagliptin N-Carboxybenzyl (CAS 1408335-73-8), chemically designated as benzyl ((S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate, is a key intermediate and process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin . This compound is employed as a high-purity reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Applications (ANDA) [1]. It serves as a critical marker for the benzyloxycarbonyl (Cbz) protection route in saxagliptin synthesis, providing essential traceability for impurity profiling .

Why Generic Saxagliptin Impurity Standards Cannot Replace Saxagliptin N-Carboxybenzyl


Regulatory guidelines (ICH Q3A) mandate the specific identification and quantification of each individual process-related impurity in drug substances [1]. Saxagliptin N-Carboxybenzyl is uniquely formed as a byproduct of the Cbz-based synthetic route, exhibiting a distinct retention time and mass spectrum in liquid chromatography-mass spectrometry (LC-MS) analyses . Substituting it with a structurally similar impurity standard—such as a Boc-protected intermediate or a cyclic amidine impurity—would lead to inaccurate impurity profiling, risking ANDA rejection due to incomplete demonstration of analytical specificity . Only the authentic matched reference standard ensures method suitability and regulatory compliance.

Quantitative Differentiation of Saxagliptin N-Carboxybenzyl vs. Closest Alternative Impurity Standards


Synthetic Route Selectivity: Cbz-Protected Intermediate vs. Boc-Protected Intermediate

Saxagliptin N-Carboxybenzyl is formed exclusively via the Cbz protection pathway. In contrast, standard commercial saxagliptin syntheses predominantly use the tert-butoxycarbonyl (Boc) protecting group, yielding the corresponding N-Boc intermediate [1]. The Cbz route introduces a distinct impurity profile that requires a matched reference standard for accurate quantification. This route-specificity is critical for ANDA filings that reference a Cbz-based manufacturing process.

Impurity Profiling Synthetic Chemistry Reference Standards

Regulatory Documentation Compliance: Comprehensive Characterization Data vs. Basic Datasheets

Reputable suppliers of Saxagliptin N-Carboxybenzyl provide comprehensive characterization packages compliant with regulatory guidelines, including detailed Certificates of Analysis (CoA) with HPLC purity, NMR, and mass spectral data . This level of documentation is critical for ANDA and Drug Master File (DMF) submissions, whereas many generic impurity suppliers may only offer basic appearance and solubility data. However, explicit quantitative purity comparisons across vendors are not publicly available.

Method Validation Regulatory Submission Analytical Quality Control

Application Specificity: Impurity Marker for Cbz Cleavage Byproduct Control

The N-Carboxybenzyl moiety is cleaved via hydrogenolysis during saxagliptin synthesis. Incomplete deprotection can leave residual N-Cbz impurity in the final API [1]. The European Pharmacopoeia (EP) mixture standard for saxagliptin impurities includes specific markers for process-related byproducts, underscoring the need for individual authentic standards like Saxagliptin N-Carboxybenzyl for accurate quantification . No equivalent EP standard exists for every individual impurity, making custom-synthesized or specialized vendor standards indispensable.

Process Chemistry Impurity Control Pharmacopoeial Compliance

Optimal Research & Industrial Scenarios for Procuring Saxagliptin N-Carboxybenzyl


ANDA Filing for Generic Saxagliptin Manufactured via a Cbz-Protection Route

When a generic manufacturer adopts a benzyloxycarbonyl (Cbz) protection strategy for the synthesis of saxagliptin, Saxagliptin N-Carboxybenzyl becomes the critical reference standard for demonstrating control of the corresponding process impurity. Its use ensures accurate peak identification and quantification in stability-indicating HPLC methods, satisfying FDA requirements for impurity profiling [1].

Stability-Indicating Method Validation in Quality Control Laboratories

QC laboratories developing or validating a new RP-HPLC method for saxagliptin related substances must spike and separate all known process impurities. Saxagliptin N-Carboxybenzyl, as a route-specific marker, is essential for demonstrating specificity and system suitability, especially when the method is intended to distinguish Cbz-related byproducts from other degradation products [1].

Comparative Biocatalytic Route Scouting: Cbz vs. Boc Intermediates

Research groups investigating alternative saxagliptin synthesis routes can use Saxagliptin N-Carboxybenzyl as an analytical benchmark to evaluate the efficiency and impurity profile of the Cbz biocatalytic pathway versus the Boc route. This enables quantitative comparison of conversion yields and byproduct formation, supporting process optimization [2].

Custom Synthesis of Saxagliptin Derivatives and Prodrugs

Medicinal chemistry teams modifying the saxagliptin scaffold often utilize the N-Cbz-protected intermediate for selective functionalization before final deprotection. Procuring a well-characterized standard of Saxagliptin N-Carboxybenzyl ensures the identity and purity of this key synthetic intermediate, facilitating reproducible derivatization [1].

Quote Request

Request a Quote for Saxagliptin N-Carboxybenzyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.